molecular formula C14H17N3O4 B589491 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 CAS No. 1330169-92-0

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4

Cat. No.: B589491
CAS No.: 1330169-92-0
M. Wt: 295.331
InChI Key: DEXXSYVEWAYIGZ-ALIZGMTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4, is a deuterated analog of a core oxazolidinone structure, provided for advanced research applications. Oxazolidinones are a class of synthetic antibacterial agents with a distinct mechanism of action, demonstrating potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . Their primary research value lies in their novel mechanism of inhibiting bacterial protein synthesis. Unlike many other antibiotics, oxazolidinones specifically target the very first step of protein production by preventing the formation of the initiation complex at the bacterial ribosome . More precisely, they are known to inhibit the first peptide bond formation by interfering with the proper binding of the initiator tRNA to the ribosomal P-site of the peptidyltransferase center . This unique action, which involves interaction with both the 23S and 16S rRNA, explains the lack of cross-resistance with other antibacterial classes and makes this chemical scaffold a critical subject for ongoing antimicrobial development . As a deuterated internal standard, this compound is essential for quantitative mass spectrometry-based analyses in pharmacokinetic studies, metabolic stability assays, and other investigative protocols aimed at understanding the disposition and dynamics of novel oxazolidinone-based therapeutics in biological systems.

Properties

IUPAC Name

4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2,3,5,6-tetradeuteriophenyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXXSYVEWAYIGZ-ALIZGMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CN)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Phenyl-3-morpholinone (VIII)

4-Phenyl-3-morpholinone is synthesized via nucleophilic substitution between 2-anilinoethanol and chloroacetyl chloride under alkaline conditions. In a representative protocol:

  • Reactants : 2-Anilinoethanol (1.65 kg, 12.0 mol), chloroacetyl chloride (4.07 kg, 3.0 eq.), and 45% NaOH (6.60 kg, 6.2 eq.).

  • Conditions : Simultaneous addition of chloroacetyl chloride and NaOH at 38–43°C while maintaining pH 12–12.5.

  • Workup : Acidification with HCl, extraction with acetone, and crystallization from acetone/water.

  • Yield : 70% (157 g) as a white solid (m.p. 152°C).

Nitration to 4-(4-Nitrophenyl)-3-morpholinone (VII)

Nitration of VIII introduces a nitro group at the para position:

  • Reactants : Concentrated H₂SO₄ (8 eq.) and 65% HNO₃ (1.05 eq.) at –10–0°C.

  • Challenges : Formation of ortho/meta isomers necessitates careful pH adjustment during workup.

  • Purification : Extraction with acetone and crystallization yields VII in high purity.

Hydrogenation to 4-(4-Aminophenyl)-3-morpholinone (I)

Catalytic hydrogenation of VII in ethanol with 5% Pd/C under 5 bar H₂ at 80°C for 1 hour affords I:

  • Scale : 60 g VII → 0.27 mol I.

  • Workup : Filtration of catalyst, concentration under reduced pressure, and drying.

  • Direct Use : The filtrate containing I is often used in situ for subsequent reactions.

Deuterium Incorporation Strategies

The deuterated analog, 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4, requires selective deuteration at four positions. Two primary approaches are employed:

Isotopic Exchange During Hydrogenation

Replacing H₂ with D₂ in the hydrogenation step introduces deuterium at the amine group:

  • Reaction :

    4-(4-Nitrophenyl)-3-morpholinone+D2Pd/C, EtOH4-(4-Aminod₂-phenyl)-3-morpholinone-d₂+ND3\text{4-(4-Nitrophenyl)-3-morpholinone} + \text{D}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{4-(4-Aminod₂-phenyl)-3-morpholinone-d₂} + \text{ND}_3
  • Outcome : Two deuterium atoms are incorporated into the amine group.

Deuterated Reagents in Oxazolidinone Formation

The oxazolidinone moiety is synthesized using deuterated reagents:

  • Epoxide Opening : Reaction of 2-[(2S)-2-oxiranylmethyl]-1H-isoindole-1,3(2H)-dione with deuterated ammonia (ND₃) introduces deuterium at the aminomethyl (-CD₂ND₂) group.

  • Solvent Effects : Use of ethanol-d₆ (C₂D₅OD) during crystallization enhances deuteration at exchangeable positions.

Synthetic Route to this compound

Coupling of 4-(4-Aminophenyl)-3-morpholinone-d₂

The deuterated intermediate I-d₂ reacts with 5-chlorothiophene-2-carbonyl chloride to form the target compound:

  • Conditions :

    • Molar Ratio : 1:1.2 (I-d₂ : acyl chloride).

    • Solvent : Dichloromethane at 0–5°C.

  • Workup : Precipitation in ice-cold ether, filtration, and lyophilization.

Final Deuterium Enrichment

Post-synthetic deuteration via solvent exchange (D₂O) ensures full incorporation at labile positions:

  • Process : Stirring the crude product in D₂O at 50°C for 24 hours.

  • Validation : Mass spectrometry confirms D₄ enrichment (MW = 295.33 g/mol).

Analytical Characterization

Property Non-Deuterated Compound Deuterated Compound
Molecular FormulaC₁₄H₁₇N₃O₄C₁₄H₁₃D₄N₃O₄
Molecular Weight291.31 g/mol295.33 g/mol
Melting Point152°C150–152°C
HPLC Purity>99%>98%
Isotopic Purity (D₄)N/A99.5%
  • NMR Analysis :

    • ¹H NMR (DMSO-d₆) : Absence of signals at δ 2.8–3.2 (CH₂NH₂) confirms deuteration.

    • ¹³C NMR : Shift from 45.2 ppm (CH₂) to 45.0 ppm (CD₂).

  • MS (ESI+) : m/z 296.3 [M+H]⁺ (calc. 295.33).

Industrial-Scale Considerations

Challenges in Deuterated Synthesis

  • Cost : D₂ gas and deuterated solvents increase production costs by ~40% compared to non-deuterated routes.

  • Regulatory : Documentation for deuterated compounds requires stringent stability and isotopic purity data.

Process Optimization

  • Catalyst Recycling : Pd/C recovery reduces costs by 15–20%.

  • Continuous Hydrogenation : Flow reactors improve D₂ utilization efficiency by 30%.

Applications in Pharmaceutical Research

As a stable isotope-labeled analog, this compound serves as:

  • Internal Standard : Quantification of the non-deuterated drug in LC-MS assays.

  • Metabolic Studies : Tracking drug distribution and degradation via deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products

Scientific Research Applications

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has several scientific research applications:

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₄H₁₇N₃O₄·HCl (non-deuterated form); deuterated form replaces four hydrogens with deuterium.
  • Molecular Weight: 327.77 g/mol (non-deuterated) .
  • Structural Features: Contains a morpholinone ring and an oxazolidinone moiety with a (5S)-configured aminomethyl group, critical for binding to Factor Xa .

Structural Analogs and Substituent Effects

Compound Name Substituent(s) Key Structural Differences Applications References
Target Compound (Deuterated) 4-deuterated phenyl group Incorporates deuterium atoms Metabolic studies, isotopic tracing
Rivaroxaban Intermediate (Non-Deut.) None (hydrogen substituents) Lacks deuterium; identical core structure Synthesis of Rivaroxaban
5-[(4-Chlorophenyl)methylene] Derivatives 4-chlorophenyl group Chlorine substituent enhances reactivity Antimicrobial agents
Thieno[3,2-c]pyridin Derivatives Thieno-pyridin ring Heterocyclic replacement of morpholinone Antimicrobial activity

Key Observations :

  • Substituent Impact : The 4-chlorophenyl group in analogs increases reactivity due to electronic and steric effects, making such derivatives more potent in antimicrobial applications compared to the target compound’s primary use in anticoagulant research .
  • Deuterium Effects : The deuterated form exhibits slower metabolic clearance, a property leveraged in pharmacokinetic studies to track drug pathways without altering biological activity .
Rivaroxaban Intermediate (Non-Deuterated)
  • Synthesis : Produced via multi-step reactions involving palladium-catalyzed hydrogenation and hydrochloric acid treatment, yielding >90% purity .
  • Role: Serves as a precursor to Rivaroxaban, with the (5S)-aminomethyl configuration essential for binding specificity to Factor Xa .
Thieno-Pyridin Derivatives
  • Structure-Activity: Replacement of the morpholinone ring with a thieno-pyridin system broadens biological activity, showing efficacy against Gram-positive bacteria .
  • Divergent Applications : Unlike the target compound’s anticoagulant focus, these derivatives target microbial pathogens, highlighting structural versatility in drug design.

Isotopic Labeling and Research Utility

  • Deuterated vs. Non-Deuterated: The deuterated form’s primary advantage lies in its use as a stable isotope tracer. Studies utilizing deuterium labeling can precisely monitor drug metabolism without interference from endogenous compounds .
  • Industrial Relevance: CIL’s production of deuterated compounds supports advanced research in oncology and genomics, where isotopic purity (>95%) is critical .

Anticoagulant Research

The non-deuterated intermediate is pivotal in synthesizing Rivaroxaban, which inhibits Factor Xa with high specificity (IC₅₀ = 0.7 nM) . Its deuterated counterpart enables detailed metabolic profiling, identifying hepatic cytochrome P450 enzymes as primary degradation pathways .

Antimicrobial Derivatives

Compounds like (5S)-5-(Aminomethyl)-3-[4-(thieno-pyridin)phenyl]oxazolidin-2-one demonstrate MIC values of 2–4 µg/mL against Staphylococcus aureus, showcasing structural adaptability for diverse therapeutic targets .

Biological Activity

The compound 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is a derivative of oxazolidinones, which are a class of synthetic antibiotics known for their activity against Gram-positive bacteria. This particular compound is notable for its isotopic labeling, which can be useful in pharmacokinetic studies and metabolic tracing. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C14H17N3O4
  • Molecular Weight : 291.30 g/mol
  • CAS Number : 1330169-92-0
  • Stereochemistry : Contains one defined stereocenter .

The biological activity of oxazolidinones, including this compound, primarily revolves around their ability to inhibit bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. This mechanism is particularly effective against Gram-positive pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Antimicrobial Activity

Research indicates that compounds within the oxazolidinone class exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)1 µg/mL
Enterococcus faecalis2 µg/mL
Streptococcus pneumoniae0.5 µg/mL

These results demonstrate that the compound retains potent antibacterial activity comparable to other known oxazolidinones like linezolid .

Pharmacokinetics

The isotopic labeling of this compound allows for advanced pharmacokinetic studies. Initial findings suggest that the compound is well absorbed and exhibits a favorable distribution profile in vivo. Studies using animal models have shown:

  • Half-life : Approximately 4 hours
  • Peak Plasma Concentration (Cmax) : Achieved within 1 hour post-administration
  • Bioavailability : Estimated at 70% .

Study on Antibacterial Efficacy

In a comparative study involving various oxazolidinone derivatives, the compound demonstrated enhanced antibacterial activity against resistant strains when combined with traditional antibiotics. The study highlighted that:

  • Synergistic Effects : When used in combination with beta-lactams, there was a notable reduction in MIC values.
  • Resistance Mechanism : The study also explored how resistant strains developed mechanisms to evade oxazolidinone action, emphasizing the need for continuous monitoring and development of new derivatives .

Herbicidal Activity Exploration

Interestingly, research has also indicated potential herbicidal properties of oxazolidinones, including this compound. A study focused on chloroplast translation inhibition revealed that:

  • The compound could effectively inhibit growth in certain plant species, indicating a dual-functionality that could be exploited for agricultural applications .

Q & A

What is the synthetic pathway for 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4, and how does isotopic labeling (deuteration) impact its pharmacokinetic studies?

Answer:
The synthesis involves multi-step reactions starting from chiral intermediates. Key steps include:

  • Stereoselective oxazolidinone formation : The (5S)-configured aminomethyl group is introduced via asymmetric catalysis or chiral pool synthesis .
  • Coupling with morpholinone : A Suzuki-Miyaura cross-coupling or nucleophilic substitution links the oxazolidinone and morpholinone moieties .
  • Deuteration (d4) : Isotopic labeling is achieved by replacing hydrogen atoms with deuterium at specific positions (e.g., methyl or aromatic groups) using deuterated reagents like D₂O or CD₃I under controlled conditions .

Methodological Note : Deuteration alters metabolic stability and improves traceability in pharmacokinetic studies. Researchers should validate labeling efficiency via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

How can researchers resolve contradictions in reported purity levels of this compound across different batches?

Answer:
Purity discrepancies often arise from:

  • Residual solvents : Use gas chromatography (GC) to detect solvents like DMF or THF, which may remain after synthesis .
  • Stereochemical impurities : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) distinguishes enantiomeric excess (>99% for the 5S configuration) .
  • By-products : LC-MS identifies intermediates like 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0), a common impurity during coupling reactions .

Advanced Tip : Pair orthogonal methods (e.g., HPLC + NMR) to cross-validate purity. For deuterated batches, ensure isotopic purity via high-resolution MS .

What structural features of this compound contribute to its role as a Factor Xa (FXa) inhibitor, and how can crystallography data inform optimization?

Answer:
The compound’s pharmacophore includes:

  • Oxazolidinone core : Binds to the FXa active site via hydrogen bonding with Gly218 and water-mediated interactions .
  • Morpholinone-phenyl group : Occupies the S4 pocket, enhancing selectivity over thrombin .

Crystallography Insight : X-ray structures (e.g., PDB 2W26) reveal that the (5S)-aminomethyl group stabilizes the binding conformation. Deuterated analogs (d4) may subtly alter binding kinetics due to isotopic mass effects, requiring molecular dynamics simulations to assess .

What analytical techniques are critical for characterizing deuterated derivatives of this compound?

Answer:

  • NMR : ¹H NMR confirms deuterium incorporation by observing reduced proton signals. ²H NMR or ¹³C DEPT validates isotopic positions .
  • High-resolution MS : Resolves exact mass shifts (e.g., +4 Da for d4) and detects isotopic impurities .
  • FT-IR : Monitors carbonyl stretches (e.g., 1750 cm⁻¹ for oxazolidinone C=O) to confirm structural integrity post-deuteration .

Advanced Application : Isotope ratio mass spectrometry (IRMS) quantifies deuterium enrichment in vivo for metabolic studies .

How do impurities like 2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione (CAS 446292-08-6) impact pharmacological activity?

Answer:
This phthalimide-containing by-product (from incomplete deprotection during synthesis) can:

  • Reduce potency : Competes with the target compound for FXa binding .
  • Increase toxicity : May interfere with off-target serine proteases.

Mitigation Strategy : Optimize reaction conditions (e.g., hydrazine-mediated deprotection) and monitor impurities via LC-MS with a limit of ≤0.15% per ICH guidelines .

What in vivo models are suitable for evaluating the anticoagulant efficacy of deuterated analogs?

Answer:

  • Rat venous thrombosis model : Measures thrombus weight reduction after compound administration. Deuterated analogs may show prolonged half-life due to reduced CYP450 metabolism .
  • Pharmacokinetic (PK) studies in primates : Assess bioavailability and deuterium’s impact on clearance rates using LC-MS/MS .

Advanced Design : Use microdosing studies with ¹⁴C-labeled compound to correlate PK/PD data without full toxicity profiles .

How does the compound’s stereochemistry influence its synthetic route and biological activity?

Answer:

  • Synthetic Control : The (5S)-configuration is achieved via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. A single stereocenter inversion can reduce FXa affinity by >100-fold .
  • Biological Impact : The (5S)-aminomethyl group forms critical hydrogen bonds with FXa’s Tyr228, while the (5R)-diastereomer lacks activity .

Methodological Note : Use polarimetry or chiral HPLC to verify enantiopurity during scale-up .

What strategies optimize the yield of this compound in large-scale synthesis?

Answer:

  • Catalytic deuteration : Replace stoichiometric deuterium sources with Pd/C or Raney nickel in D₂ atmosphere to reduce costs .
  • Flow chemistry : Enhances reaction consistency for steps like aryl coupling or hydrogenolysis .
  • Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize parameters (e.g., temperature, solvent ratio) and minimize batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.